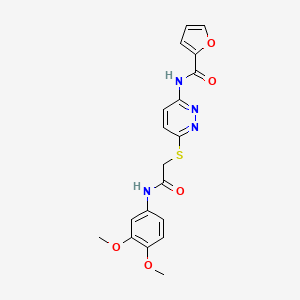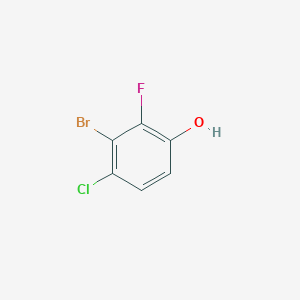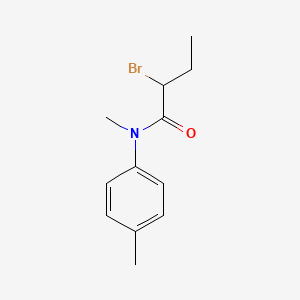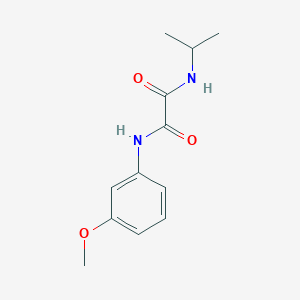![molecular formula C12H7N3S B2773986 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile CAS No. 528522-91-0](/img/structure/B2773986.png)
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is a chemical compound with the molecular formula C12H7N3S It is a heterocyclic aromatic compound that contains both a thiazole ring and a benzonitrile group
作用機序
Target of Action
The primary target of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile is nitrilase , an enzyme of the nitrilase superfamily . Nitrilase plays a crucial role in the hydrolysis of nitriles into corresponding carboxylic acids .
Mode of Action
This compound interacts with nitrilase, which catalyzes the hydrolysis of one cyano group of dinitriles into corresponding cyanocarboxylic acids . This reaction is virtually impossible by chemical hydrolysis .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitrilase-mediated biocatalysis reaction . The downstream effects of this pathway include the production of cyanocarboxylic acids from dinitriles .
Result of Action
The result of the action of this compound is the production of cyanocarboxylic acids from dinitriles . This reaction is of interest for a variety of applications, including the synthesis of high-value fine chemicals and pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as the presence and concentration of the nitrilase enzyme . Additionally, the compound’s regioselectivity is affected by the carbon chain lengths and substituent group positions of substrates .
生化学分析
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Molecular Mechanism
It is known that the compound can participate in free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, forming a radical . This radical can then react with other molecules, potentially leading to changes in gene expression or enzyme activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile typically involves the reaction of 2-(cyanomethyl)thiazole with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted thiazole or benzonitrile derivatives.
科学的研究の応用
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile can be compared with other similar compounds, such as:
4-(2-Cyanomethylthiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(Cyanomethyl)-1,3-thiazole: Lacks the benzonitrile group, making it less complex.
4-(2-Cyanomethylthiazol-4-yl)phenol: Contains a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its combination of the thiazole ring and the benzonitrile group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[2-(cyanomethyl)-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-5-12-15-11(8-16-12)10-3-1-9(7-14)2-4-10/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCITPHNDXGZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-2-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2773903.png)

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)
![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773907.png)




![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)

![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)
![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)

![4-cyclopropaneamido-N-[2-(pyridine-3-sulfonamido)ethyl]benzamide](/img/structure/B2773924.png)
